
1,2-Di-tert-butyl 4-methyl 2,3-dihydro-1H-pyrrole-1,2,4-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di-tert-butyl 4-methyl 2,3-dihydro-1H-pyrrole-1,2,4-tricarboxylate is a complex organic compound with a unique structure that includes multiple tert-butyl groups and a pyrrole ring
Preparation Methods
The synthesis of 1,2-Di-tert-butyl 4-methyl 2,3-dihydro-1H-pyrrole-1,2,4-tricarboxylate typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The introduction of tert-butyl groups can be achieved through reactions with tert-butyl chloride in the presence of a base. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,2-Di-tert-butyl 4-methyl 2,3-dihydro-1H-pyrrole-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl groups, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1,2-Di-tert-butyl 4-methyl 2,3-dihydro-1H-pyrrole-1,2,4-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level, including enzyme inhibition and receptor binding.
Industry: Used in the production of polymers and other advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,2-Di-tert-butyl 4-methyl 2,3-dihydro-1H-pyrrole-1,2,4-tricarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, its ability to undergo various chemical reactions makes it a versatile tool in modifying biological pathways.
Comparison with Similar Compounds
When compared to similar compounds, 1,2-Di-tert-butyl 4-methyl 2,3-dihydro-1H-pyrrole-1,2,4-tricarboxylate stands out due to its multiple tert-butyl groups and the presence of a pyrrole ring. Similar compounds include:
2,6-Di-tert-butyl-4-methylpyridine: Another compound with tert-butyl groups but with a pyridine ring instead of a pyrrole ring.
tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate: A simpler compound with only one tert-butyl group and a single carboxylate group.
The uniqueness of this compound lies in its combination of multiple functional groups, making it a versatile and valuable compound in various scientific and industrial applications.
Properties
CAS No. |
1643468-52-3 |
|---|---|
Molecular Formula |
C16H25NO6 |
Molecular Weight |
327.37 g/mol |
IUPAC Name |
1-O,2-O-ditert-butyl 4-O-methyl 2,3-dihydropyrrole-1,2,4-tricarboxylate |
InChI |
InChI=1S/C16H25NO6/c1-15(2,3)22-13(19)11-8-10(12(18)21-7)9-17(11)14(20)23-16(4,5)6/h9,11H,8H2,1-7H3 |
InChI Key |
BLRSWXPHSYOCPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(=CN1C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


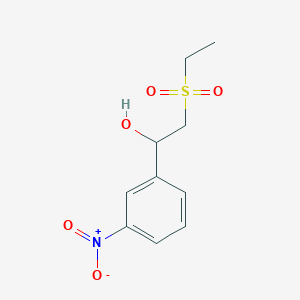
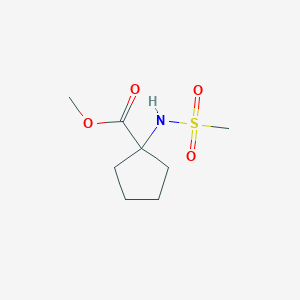
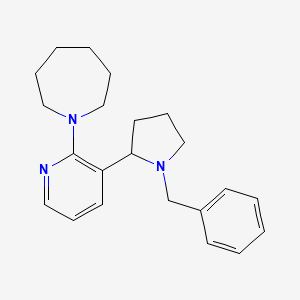
![4-Chloro-2-isopropylbenzofuro[3,2-d]pyrimidine](/img/structure/B13002786.png)
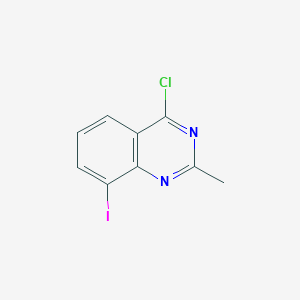

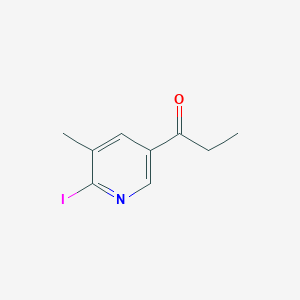

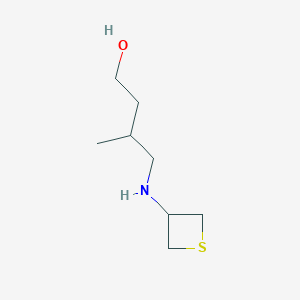
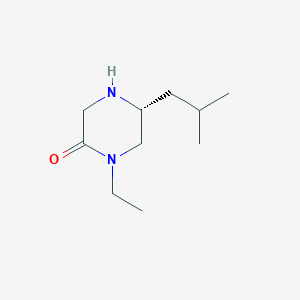

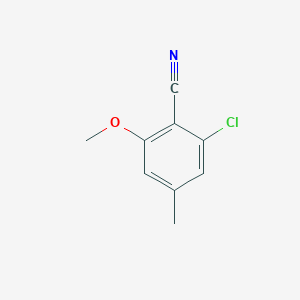

![3-Chloro-5-methyl-2,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13002847.png)
